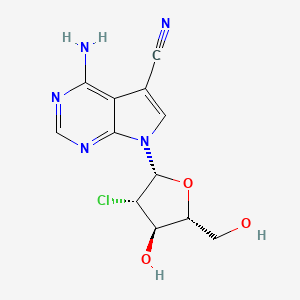![molecular formula C14H24N6O2 B15216717 2-Imino-1-[8-(2-imino-4-oxoimidazolidin-1-yl)octyl]imidazolidin-4-one CAS No. 94109-91-8](/img/structure/B15216717.png)
2-Imino-1-[8-(2-imino-4-oxoimidazolidin-1-yl)octyl]imidazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-(OCTANE-1,8-DIYL)BIS[2-AMINO-1,5-DIHYDRO-4H-IMIDAZOL-4-ONE] is a complex organic compound characterized by its unique structure, which includes two imidazole rings connected by an octane chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(OCTANE-1,8-DIYL)BIS[2-AMINO-1,5-DIHYDRO-4H-IMIDAZOL-4-ONE] typically involves the reaction of octane-1,8-diamine with 2-amino-1,5-dihydro-4H-imidazol-4-one under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include purification steps such as recrystallization or chromatography to obtain a high-purity product suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-(OCTANE-1,8-DIYL)BIS[2-AMINO-1,5-DIHYDRO-4H-IMIDAZOL-4-ONE] undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the imidazole rings, leading to different structural forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole derivatives with different functional groups, while substitution reactions can introduce alkyl or acyl groups into the compound.
Applications De Recherche Scientifique
1,1’-(OCTANE-1,8-DIYL)BIS[2-AMINO-1,5-DIHYDRO-4H-IMIDAZOL-4-ONE] has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical reactions.
Mécanisme D'action
The mechanism of action of 1,1’-(OCTANE-1,8-DIYL)BIS[2-AMINO-1,5-DIHYDRO-4H-IMIDAZOL-4-ONE] involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,1’-(ETHANE-1,2-DIYL)BIS[2-AMINO-1,5-DIHYDRO-4H-IMIDAZOL-4-ONE]
- 1,1’-(BUTANE-1,4-DIYL)BIS[2-AMINO-1,5-DIHYDRO-4H-IMIDAZOL-4-ONE]
- 1,1’-(HEXANE-1,6-DIYL)BIS[2-AMINO-1,5-DIHYDRO-4H-IMIDAZOL-4-ONE]
Uniqueness
1,1’-(OCTANE-1,8-DIYL)BIS[2-AMINO-1,5-DIHYDRO-4H-IMIDAZOL-4-ONE] is unique due to its longer octane chain, which provides greater flexibility and potential for interaction with various molecular targets. This structural feature distinguishes it from similar compounds with shorter alkane chains, potentially leading to different biological and chemical properties.
Propriétés
Numéro CAS |
94109-91-8 |
|---|---|
Formule moléculaire |
C14H24N6O2 |
Poids moléculaire |
308.38 g/mol |
Nom IUPAC |
2-imino-1-[8-(2-imino-4-oxoimidazolidin-1-yl)octyl]imidazolidin-4-one |
InChI |
InChI=1S/C14H24N6O2/c15-13-17-11(21)9-19(13)7-5-3-1-2-4-6-8-20-10-12(22)18-14(20)16/h1-10H2,(H2,15,17,21)(H2,16,18,22) |
Clé InChI |
STMUEQIOHMKRDF-UHFFFAOYSA-N |
SMILES canonique |
C1C(=O)NC(=N)N1CCCCCCCCN2CC(=O)NC2=N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


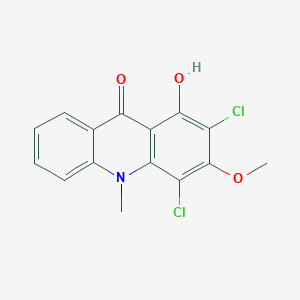
![N,2-Dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-9-carboxamide](/img/structure/B15216652.png)
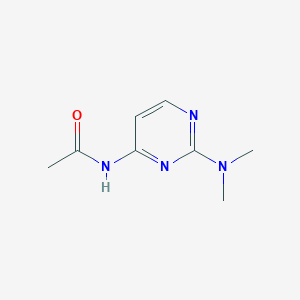
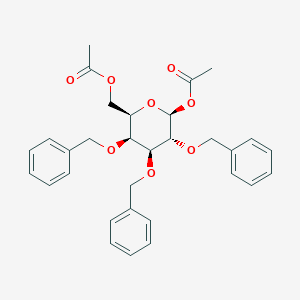
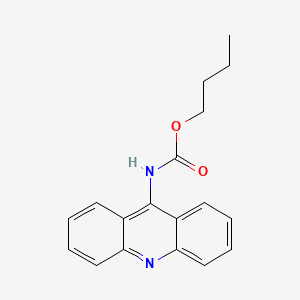
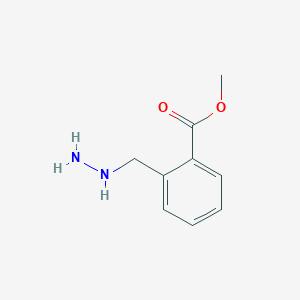
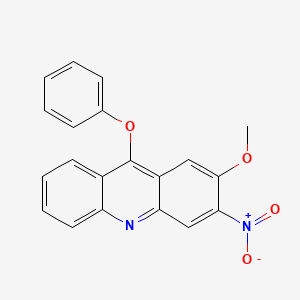
![1-Hydroxybenzo[cd]indol-2(1H)-one](/img/structure/B15216703.png)
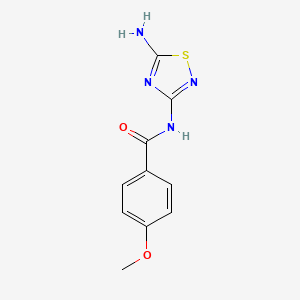
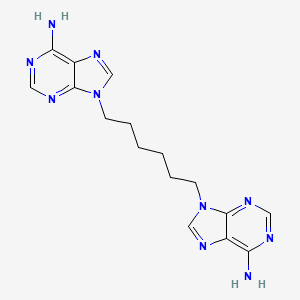
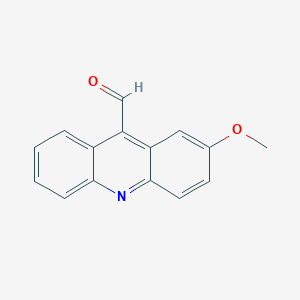
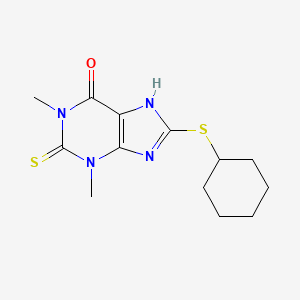
![6-Bromo-2-(4-iodophenyl)imidazo[1,2-a]pyridine](/img/structure/B15216715.png)
